Methylsilicon(IV) phthalocyanine hydroxide

Vue d'ensemble

Description

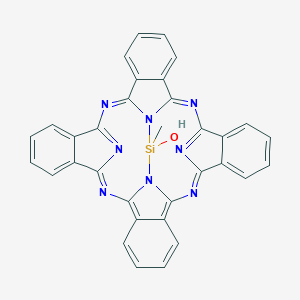

Methylsilicon(IV) phthalocyanine hydroxide is a chemical compound with the empirical formula C33H20N8OSi and a molecular weight of 572.65 g/mol . It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. This compound is particularly notable for its far-red absorption and emission features, making it distinct from other phthalocyanines .

Méthodes De Préparation

The synthesis of methylsilicon(IV) phthalocyanine hydroxide typically involves the use of dichloro silicon phthalocyanine (SiPcCl2) and bis-hydroxy silicon phthalocyanine (SiPc(OH)2) as precursors . The synthetic route generally includes the following steps:

Formation of Dichloro Silicon Phthalocyanine: This involves the reaction of silicon tetrachloride with phthalonitrile in the presence of a base.

Hydrolysis: The dichloro silicon phthalocyanine is then hydrolyzed to form bis-hydroxy silicon phthalocyanine.

Methylation: Finally, the bis-hydroxy silicon phthalocyanine is methylated to produce this compound.

Analyse Des Réactions Chimiques

Axial Ligand Substitution Reactions

The axial hydroxide and methyl groups participate in nucleophilic and electrophilic reactions:

-

Hydroxide displacement :

-

Methyl group stability : The Si–CH₃ bond is resistant to hydrolysis under mild conditions but reacts with strong acids (e.g., H₂SO₄) to form Si–OSO₃H derivatives .

Table 2: Axial Ligand Reactivity

Stability and Reactivity Under Various Conditions

-

Thermal stability : Decomposition occurs above 300°C, releasing methyl radicals and forming silicon oxides .

-

Photostability : SiPc(OH)CH₃ exhibits robust photostability in UV-vis light, making it suitable for photodynamic therapy .

-

pH-dependent behavior : The hydroxide ligand deprotonates in alkaline media (pH > 10), forming a siloxide (SiPc(O⁻)CH₃), which enhances solubility in polar solvents .

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

PDT is an innovative treatment modality for cancer that utilizes photosensitizing agents to produce reactive oxygen species (ROS) upon light activation. MSiPcOH has shown promise as a photosensitizer due to its:

- High Absorption Efficiency : The compound's strong absorption in the therapeutic window allows for effective light penetration into tissues.

- Selective Targeting : MSiPcOH can preferentially accumulate in tumor tissues, enhancing the efficacy of PDT while minimizing damage to surrounding healthy tissues.

Case Study: Efficacy in Cancer Treatment

Recent studies have demonstrated that MSiPcOH exhibits significant photokilling properties against melanoma cells. In vitro experiments revealed that upon irradiation with NIR light, MSiPcOH induced substantial cytotoxic effects without exhibiting toxic side effects at therapeutic doses . This highlights its potential as a safe and effective agent in cancer therapy.

Optoelectronic Applications

MSiPcOH has been investigated for its applications in optoelectronic devices, particularly due to its favorable electronic properties and stability:

- Doped Polymer Films : MSiPcOH has been incorporated into polyvinyl alcohol (PVA) films, enhancing their electrical conductivity and optical characteristics. These films have potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Table 1: Properties of Methylsilicon(IV) Phthalocyanine Hydroxide Doped PVA Films

| Property | Value |

|---|---|

| Dye Content | 95% |

| Electrical Conductivity | Enhanced |

| Optical Absorption | λ_max = 672 nm |

| Stability | High |

Interaction with Biological Systems

The interaction of MSiPcOH with biological macromolecules, particularly DNA, has been a focal point of recent research. The ability of phthalocyanines to bind with DNA through π-π stacking interactions can influence cellular processes such as replication and transcription, making them valuable in cancer therapeutics.

Mechanisms of Interaction

- DNA Binding : MSiPcOH can intercalate within the DNA structure, potentially affecting gene expression and cellular proliferation rates.

- G-Quadruplex Formation : Studies indicate that MSiPcOH may stabilize G-quadruplex structures formed in guanine-rich regions of DNA, which are implicated in regulating gene expression .

Mécanisme D'action

The mechanism of action of methylsilicon(IV) phthalocyanine hydroxide involves its interaction with molecular targets through its far-red absorption and emission properties. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells . The molecular pathways involved include the activation of apoptotic pathways and the disruption of cellular membranes.

Comparaison Avec Des Composés Similaires

Methylsilicon(IV) phthalocyanine hydroxide is unique due to its far-red absorption and emission features, which are not commonly found in other phthalocyanines . Similar compounds include:

Silicon phthalocyanine dihydroxide: Similar in structure but lacks the methyl group.

Titanyl phthalocyanine: Contains titanium instead of silicon.

Zinc phthalocyanine: Contains zinc instead of silicon and has different electronic properties.

Activité Biologique

Methylsilicon(IV) phthalocyanine hydroxide (MSiPc(OH)) is a compound that has garnered attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields due to its unique properties as a photosensitizer. This article explores the biological activity of MSiPc(OH), focusing on its mechanisms of action, efficacy in cancer treatment, and interactions with biological macromolecules.

Overview of this compound

This compound belongs to the phthalocyanine family, which are macrocyclic compounds known for their ability to absorb light and generate reactive oxygen species (ROS) upon irradiation. The structural stability and strong absorption characteristics make MSiPc(OH) a candidate for various therapeutic applications, particularly in oncology.

The primary mechanism by which MSiPc(OH) exerts its biological effects is through photodynamic therapy. Upon exposure to light, MSiPc(OH) absorbs photons and transitions to an excited state, leading to the production of ROS. These ROS can induce cellular damage, apoptosis, and necrosis in targeted tumor cells.

Key Mechanisms Include:

- Generation of Reactive Oxygen Species (ROS) : The compound produces singlet oxygen and other radicals that damage cellular components such as lipids, proteins, and DNA.

- Interaction with Cellular Structures : MSiPc(OH) can bind to cellular membranes and organelles, enhancing its phototoxic effects.

- DNA Interactions : Phthalocyanines have been shown to interact with DNA through intercalation and π-π stacking, potentially affecting gene expression and replication processes .

Efficacy in Cancer Treatment

Recent studies have demonstrated the effectiveness of MSiPc(OH) in targeting melanoma cells, a notoriously difficult cancer to treat. In vitro experiments using the WM35 melanoma cell line showed that MSiPc(OH) induced significant cytotoxicity when exposed to light at varying concentrations.

Experimental Findings:

- Phototoxicity Assessment : The compound was tested at concentrations ranging from 1–2000 μg/ml. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 μg/ml (p≤0.015 compared to controls) .

- Comparison with Other Photosensitizers : MSiPc(OH) exhibited superior photodynamic efficacy compared to other phthalocyanines, attributed to its higher ROS generation capabilities .

Case Studies

Several case studies have highlighted the therapeutic potential of MSiPc(OH):

-

Study on Melanoma Treatment :

- Objective : Evaluate the photodynamic efficacy of MSiPc(OH) against melanoma.

- Methodology : WM35 cells were treated with MSiPc(OH), irradiated with light, and assessed for viability.

- Results : Significant reduction in cell viability was observed post-treatment, supporting its use as an effective PDT agent .

- Interactions with DNA :

Data Tables

| Compound | Concentration Range (μg/ml) | Cytotoxicity Observed (p-value) |

|---|---|---|

| Methylsilicon(IV) Pc(OH) | 1–2000 | p≤0.015 |

| Other Phthalocyanines | Varies | p-values vary |

Propriétés

IUPAC Name |

38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H20N8OSi/c1-43(42)40-30-22-14-6-7-15-23(22)32(40)38-28-20-12-4-5-13-21(20)29(35-28)39-33-25-17-9-8-16-24(25)31(41(33)43)37-27-19-11-3-2-10-18(19)26(34-27)36-30/h2-17,42H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJMHYRHTVTYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H20N8OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570970 | |

| Record name | 38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12119-00-5 | |

| Record name | 38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsilicon(IV) phthalocyanine hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.